5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is a chemical compound with a complex structure that belongs to the class of phenanthrene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions using a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure the selective addition of hydrogen atoms to the desired positions on the phenanthrene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where phenanthrene derivatives are subjected to hydrogen gas in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene core, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound with a similar core structure but lacking the hexahydro configuration.
1,2,3,4-tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.
9,10-dihydrophenanthrene: Another partially hydrogenated derivative with hydrogen atoms added at different positions.
Uniqueness
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one is unique due to its specific hexahydro configuration, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
19634-95-8 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5,6,7,8,8a,10-hexahydro-4bH-phenanthren-9-one |
InChI |
InChI=1S/C14H16O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-2,5-6,12-13H,3-4,7-9H2 |
InChI Key |
RHJQPGUUNSNZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.